molecular formula C12H14N3OP B15197059 N,N'-Diphenylphosphoric triamide CAS No. 91568-33-1

N,N'-Diphenylphosphoric triamide

Cat. No.: B15197059
CAS No.: 91568-33-1
M. Wt: 247.23 g/mol
InChI Key: MGBGAIFTONXTJA-UHFFFAOYSA-N
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Description

N,N'-Diphenylphosphoric Triamide ( C14H18N3OP) is a phosphoric triamide compound supplied For Research Use Only, strictly for laboratory and in-vitro applications, and is not intended for human or veterinary use. This compound features a central phosphorus atom in a distorted tetrahedral geometry, bonded to an oxygen atom and three nitrogen atoms, with two phenyl groups and two methyl groups completing its structure . This molecular configuration allows the P=O group to act as a double hydrogen-bond acceptor, leading to the formation of chain-like structures in the solid state, which is of significant interest in crystallography and materials science . As a member of the N-phenylphosphoric triamide family, this compound shows promise as an inhibitor of the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia, a process relevant in agricultural nutrient management and certain medical contexts. By potentially modulating this enzymatic activity, this compound serves as a valuable tool for researchers studying nitrogen cycles and enzymatic pathways . Researchers are exploring its applications in developing enhanced efficiency materials and as a model compound for studying hydrogen-bonding interactions and molecular geometry in phosphoramidates . Handle with appropriate precautions in a well-controlled laboratory setting.

Properties

CAS No.

91568-33-1

Molecular Formula

C12H14N3OP

Molecular Weight

247.23 g/mol

IUPAC Name

N-[amino(anilino)phosphoryl]aniline

InChI

InChI=1S/C12H14N3OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H4,13,14,15,16)

InChI Key

MGBGAIFTONXTJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(N)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for N,N’-Diphenylphosphoric triamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for yield optimization and safety considerations.

Mechanism of Action

Hydrogen Bonding:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Functionality

Phosphoric triamides are tailored for specific applications by modifying substituents on the nitrogen atoms. Key analogs include:

N-(n-Butyl) Thiophosphoric Triamide (NBPT)
  • Structure: Thiophosphoric core with n-butyl and amino groups.
  • Application : Widely used as a urease inhibitor in agriculture to reduce NH₃ volatilization from urea-based fertilizers .
  • Efficiency : Reduces NH₃ emissions by 50–70% in loess soils due to strong binding to urease active sites .
  • Comparison with Oxygen Analogs : Sulfur (NBPT) exhibits superior inhibition compared to oxygen analogs (e.g., cyclohexyl phosphoric triamide), attributed to enhanced enzyme interaction .
Hexamethylphosphoric Triamide (HMPA)
  • Structure : Fully methyl-substituted (N(CH₃)₂)₃PO.
  • Application : Polar aprotic solvent in organic synthesis; stabilizes anions via strong electron-donating effects .
  • Thermal Stability : High thermal stability (>200°C) due to symmetrical methyl groups .
N,N',N''-Tris(p-Aminophenyl)phosphoric Triamide
  • Structure: Three p-aminophenyl substituents.
  • Application : Flame retardant in polymethyl methacrylate (PMMA), improving both flame resistance and electrical conductivity via π-π stacking and hydrogen bonding .
N,N-Dibenzyl-N-(2-Chloro-2,2-difluoroacetyl)phosphoric Triamide
  • Structure : Dibenzyl and chloro-difluoroacetyl substituents.
  • Structural Features : Forms hydrogen-bonded dimers in crystal lattices, enhancing molecular stability .

Structural and Functional Insights

  • Electronic Effects: Phenyl groups (e.g., in tris(p-aminophenyl) derivatives) introduce aromatic π-systems, enhancing thermal stability and enabling π-π interactions in material science . In contrast, alkyl groups (e.g., NBPT) improve solubility in agricultural formulations .
  • Hydrogen Bonding : Dibenzyl derivatives exhibit intermolecular N–H···O hydrogen bonds, stabilizing crystal structures . Such interactions may influence solubility and reactivity in N,N'-Diphenylphosphoric triamide.
  • Enzyme Interaction : Thiophosphoric groups (NBPT) outperform oxygen analogs in urease inhibition due to stronger enzyme-substrate binding . Phenyl substituents might reduce bioavailability in soil systems but enhance stability in polymers.

Q & A

Q. What are the common synthetic routes for preparing N,N'-Diphenylphosphoric triamide derivatives?

The synthesis typically involves reacting phosphoryl chloride derivatives with substituted amines under controlled conditions. For example:

  • Step 1 : React 2,6-difluorobenzoyl-substituted phosphoryl chloride with excess N-methylcyclohexylamine in dry chloroform at 273 K.
  • Step 2 : Purify the product via recrystallization from a chloroform/DMF mixture (4:1 v/v) .
  • Key reagents : Amines (e.g., N-methylcyclohexylamine), phosphoryl chloride precursors (e.g., 2,6-F₂C₆H₃C(O)NHP(O)Cl₂), and solvents like chloroform.
  • Yield optimization : Use a 4:1 molar ratio of amine to phosphoryl chloride to minimize side reactions .

Q. What spectroscopic and crystallographic methods are used to characterize these compounds?

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3063 cm⁻¹, P=O stretches at ~1262 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., P=O bond lengths: 1.48–1.50 Å, P–N bonds: 1.62–1.68 Å) .
  • Refinement software : SHELX (e.g., R factors < 0.05 for high-quality datasets) .
  • Visualization tools : Mercury CSD for analyzing hydrogen-bonding networks and packing patterns .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?

  • Dimer formation : N–H···O(P) hydrogen bonds create centrosymmetric dimers with R₂²(8) ring motifs, stabilizing the crystal lattice .
  • Packing effects : Anti-orientation of P=O and C=O groups minimizes steric clashes, while syn-orientation of N–H units facilitates intermolecular bonding .
  • Geometric parameters : Hydrogen bond distances (2.05–2.15 Å) and angles (150–170°) are critical for predicting stability .

Q. How can researchers address challenges in refining crystal structures with low data-to-parameter ratios?

  • Data collection : Use high-resolution synchrotron sources to improve completeness (e.g., θ > 60° for MoKα radiation) .
  • Refinement strategies : Apply SHELXL restraints for anisotropic displacement parameters and fix disordered moieties using ISOR or SIMU commands .
  • Validation : Cross-check with Hirshfeld surface analysis to resolve ambiguities in weak electron density regions .

Q. What computational methods complement experimental data in studying conformational dynamics?

  • DFT calculations : Optimize gas-phase geometries (e.g., B3LYP/6-31G* level) to compare with solid-state structures, identifying torsional flexibility in C(O)NHP(O) backbones .
  • Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions across derivatives (e.g., similarity scores > 90% indicate conserved motifs) .
  • Energy frameworks : Quantify lattice energy contributions from hydrogen bonds and van der Waals interactions .

Q. How to resolve contradictions in bond length/angle data across different studies?

  • Cross-validation : Combine X-ray data with spectroscopic techniques (e.g., solid-state NMR for P=O bond confirmation) .
  • Temperature effects : Account for thermal motion by collecting data at low temperatures (e.g., 100 K vs. 298 K) to reduce atomic displacement errors .
  • Software benchmarking : Compare refinement results across multiple programs (e.g., SHELX vs. OLEX2) to identify systematic biases .

Methodological Insights from Key Studies

  • Synthetic yields : Reactions with bulky amines (e.g., tert-butylamine) yield 60–70%, while smaller amines (e.g., methylamine) achieve >90% .
  • Crystallographic outliers : Discrepancies in P–N bond lengths (>0.05 Å) often arise from unresolved disorder; use twin refinement (TWIN/BASF commands in SHELX) for twinned crystals .
  • Hydrogen bond strength : Stronger N–H···O interactions correlate with shorter P=O bonds (R² = 0.85 in meta-analysis) .

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